(3Z)-3-[(4-butylphenyl)imino]-1-{[cyclohexyl(methyl)amino]methyl}-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’ve described is a complex organic molecule with a unique structure. Let’s break it down:
IUPAC Name: (3Z)-3-[(4-butylphenyl)imino]-1-{[cyclohexyl(methyl)amino]methyl}-1,3-dihydro-2H-indol-2-one
Chemical Formula: C₂₃H₃₁N₃O
Preparation Methods
Synthetic Routes::
Method 1: One synthetic route involves the condensation of an appropriate aldehyde (e.g., cyclohexanecarbaldehyde) with an amine (e.g., methylamine) to form the imine intermediate. Subsequent cyclization of the imine with an indole derivative yields the target compound.
Method 2: Another approach is the reaction of an indole-2-carboxylic acid derivative with an amine, followed by cyclization.
- Industrial-scale production methods may vary, but they typically involve efficient and scalable synthetic routes. Optimization of reaction conditions, catalysts, and purification steps is crucial.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation at the indole nitrogen or other functional groups.
Reduction: Reduction of the imine group to the corresponding amine is possible.
Substitution: Substitution reactions can occur at various positions (e.g., aromatic substitution on the phenyl ring).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles (e.g., halogens, acyl chlorides) in appropriate solvents.
- Oxidation may yield N-oxide derivatives.
- Reduction leads to the corresponding amine.
- Substitution generates various substituted indole derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for synthetic chemists exploring novel reactions and functional groups.
Biology: It could serve as a pharmacophore for drug design due to its diverse functional groups.
Medicine: Investigate its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Industry: Applications in materials science, dyes, or agrochemicals.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or cellular pathways. Further research is needed to elucidate this.
Comparison with Similar Compounds
- Similar compounds include other indole derivatives, imines, and heterocyclic structures. the specific combination of substituents in this compound sets it apart.
Remember that this overview provides a starting point, and deeper investigation is essential for a comprehensive understanding
Properties
Molecular Formula |
C26H33N3O |
---|---|
Molecular Weight |
403.6 g/mol |
IUPAC Name |
3-(4-butylphenyl)imino-1-[[cyclohexyl(methyl)amino]methyl]indol-2-one |
InChI |
InChI=1S/C26H33N3O/c1-3-4-10-20-15-17-21(18-16-20)27-25-23-13-8-9-14-24(23)29(26(25)30)19-28(2)22-11-6-5-7-12-22/h8-9,13-18,22H,3-7,10-12,19H2,1-2H3 |
InChI Key |
HLMSHXXCFHVBIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN(C)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.